7'-AMINO-2'-[(3-FLUOROBENZYL)THIO]-2,4'-DIOXO-1-PROP-2-YN-1-YL-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE
Overview
Description
7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a spiro linkage between an indole and a pyrido[2,3-d]pyrimidine moiety, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include heating in formic acid or using triethyl orthoformate in xylene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, and various oxidizing and reducing agents. Reaction conditions often involve heating under reflux or using microwave-assisted synthesis to accelerate reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation . It can also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a thieno ring fused to the pyrimidine core and are known for their anticancer and antimicrobial properties.
Indole Derivatives: Indole-based compounds are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
The uniqueness of 7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE lies in its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in binding to molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
7-amino-2-[(3-fluorophenyl)methylsulfanyl]-2',4-dioxo-1'-prop-2-ynylspiro[3,8-dihydropyrido[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN6O2S/c1-2-10-32-18-9-4-3-8-16(18)25(23(32)34)17(12-27)20(28)29-21-19(25)22(33)31-24(30-21)35-13-14-6-5-7-15(26)11-14/h1,3-9,11H,10,13,28H2,(H2,29,30,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKAQLZKSLFNRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C3(C1=O)C(=C(NC4=C3C(=O)NC(=N4)SCC5=CC(=CC=C5)F)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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